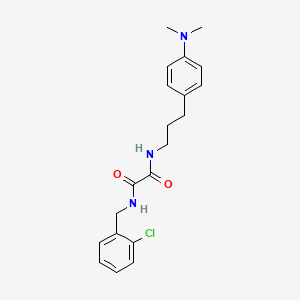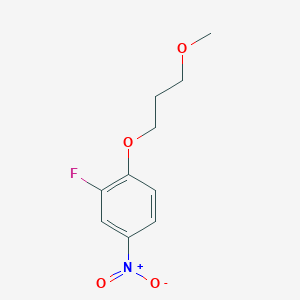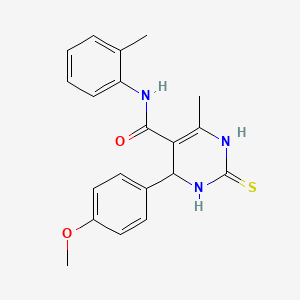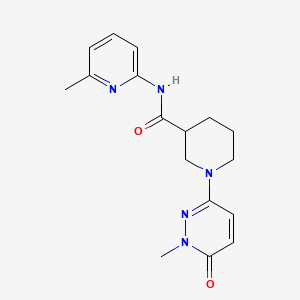
N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents used. These could include reactions at the amide bonds or with the chlorobenzyl or dimethylaminophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Mitosis Inhibition in Plant Cells
Research on a N-(1,1-dimethylpropynyl) benzamide series, which shares structural motifs with the compound of interest, demonstrated potent mitosis inhibition in plant cells. These compounds, including N-(1,1-dimethylpropynyl)-3-chlorobenzamide, were shown to selectively inhibit mitosis at very low concentrations, affecting seedlings across various species without impacting mitochondria or chloroplast activities. This suggests potential applications of related compounds in agricultural research, particularly for understanding and controlling plant growth and development (Merlin et al., 1987).
Antidepressant Agent Potential
Another study focused on substituted 3-amino-1,1-diaryl-2-propanols, exploring analogues of a compound with significant reserpine-prevention activity, indicating potential antidepressant properties. This research points to the relevance of structural modifications in enhancing biological activity and minimizing undesirable effects, such as peripheral anticholinergic actions, which may guide the exploration of N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide derivatives in neuropsychiatric disorders (Clark et al., 1979).
Insecticidal Activity
The synthesis and study of methylene group modifications in certain acetamides revealed a strategy to retain and enhance the insecticidal efficacy of parent compounds. This research exemplifies how chemical modifications can lead to derivatives with broad-spectrum insecticidal properties, potentially extending to the study of oxalamide derivatives for pest control applications (Samaritoni et al., 1999).
Nonlinear Optical Properties
A novel chalcone derivative compound, structurally related to the compound of interest, exhibited significant third-order nonlinear optical properties. This compound demonstrated a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical device technologies, such as optical limiters (Rahulan et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-24(2)17-11-9-15(10-12-17)6-5-13-22-19(25)20(26)23-14-16-7-3-4-8-18(16)21/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIYTUBXWCVWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2725812.png)
![2-(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylpropanoic acid](/img/structure/B2725813.png)

![3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2725815.png)
![4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2725816.png)
![10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2725817.png)

![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2725821.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2725823.png)
![N-(4-bromophenyl)-2-[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2725826.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2725827.png)
![N-[(4-Bromo-2-thiazolyl)methyl]formamide](/img/structure/B2725829.png)

![6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2725833.png)